2-(3-Fluoro-3-methylcyclohexyl)acetic acid
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Overview
Description
2-(3-Fluoro-3-methylcyclohexyl)acetic acid is an organic compound with the molecular formula C9H15FO2 It is a derivative of cyclohexane, where a fluorine atom and a methyl group are attached to the third carbon of the cyclohexyl ring, and an acetic acid moiety is attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-3-methylcyclohexyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane as the starting material.
Methylation: The methyl group is introduced via a methylation reaction, which can be carried out using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Acetic Acid Introduction: The final step involves the introduction of the acetic acid moiety. This can be achieved through a carboxylation reaction, where the intermediate product is treated with carbon dioxide (CO2) in the presence of a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-3-methylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: NaN3 in DMF, KCN in ethanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
2-(3-Fluoro-3-methylcyclohexyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-3-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-3-methylcyclohexyl)acetic acid: Similar structure but with a chlorine atom instead of fluorine.
2-(3-Methylcyclohexyl)acetic acid: Lacks the halogen atom, resulting in different chemical properties.
2-(3-Fluorocyclohexyl)acetic acid: Similar but without the methyl group.
Uniqueness
2-(3-Fluoro-3-methylcyclohexyl)acetic acid is unique due to the presence of both a fluorine atom and a methyl group on the cyclohexyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H15FO2 |
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Molecular Weight |
174.21 g/mol |
IUPAC Name |
2-(3-fluoro-3-methylcyclohexyl)acetic acid |
InChI |
InChI=1S/C9H15FO2/c1-9(10)4-2-3-7(6-9)5-8(11)12/h7H,2-6H2,1H3,(H,11,12) |
InChI Key |
GQBHXKWYXVXZQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)CC(=O)O)F |
Origin of Product |
United States |
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